molecular formula C7H7FN2O B14029544 2-Fluoro-5-methylisonicotinamide

2-Fluoro-5-methylisonicotinamide

Cat. No.: B14029544
M. Wt: 154.14 g/mol
InChI Key: RTYGAQOEJBCXDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methylisonicotinamide is a fluorinated derivative of isonicotinamide. This compound is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 5-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methylisonicotinamide typically involves the fluorination of 5-methylisonicotinamide. One common method is the use of Selectfluor® as a fluorinating agent, which provides high yields under mild conditions . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents make it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylisonicotinamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or borane.

Major Products

    Nucleophilic Substitution: Products include substituted amides or thiol derivatives.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-Fluoro-5-methylisonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylisonicotinamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroisonicotinamide: Lacks the methyl group at the 5-position.

    5-Methylisonicotinamide: Lacks the fluorine atom at the 2-position.

    2-Chloro-5-methylisonicotinamide: Contains a chlorine atom instead of fluorine at the 2-position.

Uniqueness

2-Fluoro-5-methylisonicotinamide is unique due to the combined presence of both the fluorine atom and the methyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, while the methyl group influences its reactivity and interaction with biological targets .

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

2-fluoro-5-methylpyridine-4-carboxamide

InChI

InChI=1S/C7H7FN2O/c1-4-3-10-6(8)2-5(4)7(9)11/h2-3H,1H3,(H2,9,11)

InChI Key

RTYGAQOEJBCXDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.